N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide
Description
N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a methoxy group, and a pyranone ring
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4/c1-17-9-5-18-8(2-7(9)15)10(16)14-6-3-11(12,13)4-6/h2,5-6H,3-4H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZLKNOSOGAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the preparation of 3,3-difluorocyclobutanecarboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 5-methoxy-4-oxopyran-2-carboxamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the pyranone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutylmethanol
- 4,4-Difluorocyclohexanol
Uniqueness
N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide is unique due to the combination of its difluorocyclobutyl group and pyranone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
